

The Molecular Architecture of 2-Bromo-4-nitroaniline: A Crystallographic Perspective

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-nitroaniline

Cat. No.: B050497

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive crystallographic analysis of **2-Bromo-4-nitroaniline** ($C_6H_5BrN_2O_2$), a key intermediate in the synthesis of various pharmacologically active compounds, including sulfonamides and benzothiazines.^[1] A detailed examination of its single-crystal X-ray diffraction data reveals a highly planar molecular structure stabilized by a network of intra- and intermolecular hydrogen bonds. Understanding this three-dimensional arrangement is crucial for predicting its chemical behavior, reactivity, and potential interactions in a biological context, thereby offering a foundational dataset for rational drug design and development. This document outlines the synthesis and crystallization protocols, presents a detailed analysis of the crystal structure, and discusses the significant non-covalent interactions that dictate its solid-state packing.

Introduction: The Significance of Structural Insight

In the field of medicinal chemistry, the precise spatial arrangement of atoms within a molecule is intrinsically linked to its function. For precursor molecules like **2-Bromo-4-nitroaniline**, a thorough understanding of their crystal structure provides invaluable insights. It elucidates the molecule's conformational preferences, the nature of its intermolecular interactions, and its overall solid-state stability. Such information is paramount for the development of robust synthetic routes and for the design of novel derivatives with tailored pharmacological profiles. The title compound is a structural isomer of other halogenated nitroanilines, and a comparative

analysis of their crystal structures can reveal subtle yet significant trends in their chemical and physical properties.[\[1\]](#)

Experimental Methodology: From Synthesis to Single Crystal

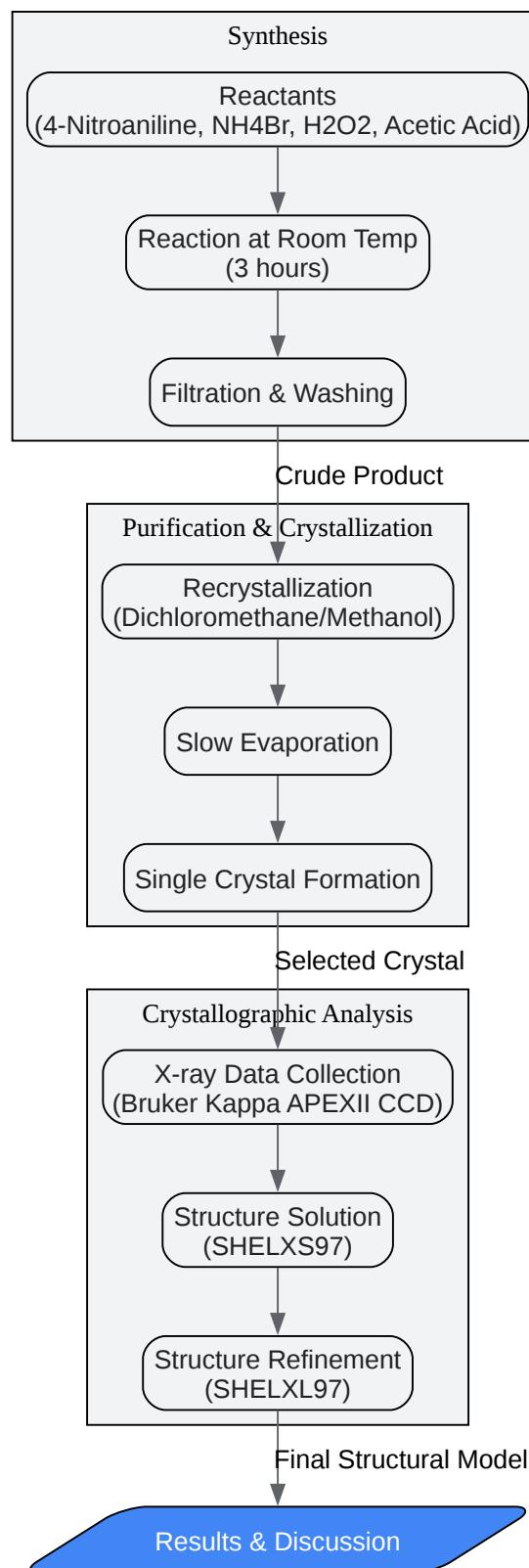
The successful elucidation of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The protocols described herein are self-validating, ensuring reproducibility and the integrity of the final structural model.

Synthesis of 2-Bromo-4-nitroaniline

The synthesis of **2-Bromo-4-nitroaniline** was achieved following a well-established oxidative bromination protocol.[\[1\]](#) This method provides a reliable and efficient route to the desired product.

Protocol:

- To a 50 ml flask containing 30 ml of acetic acid, add 4-Nitroaniline (6 g, 0.0435 mol) and ammonium bromide (4.5 g, 0.0479 mol).
- Stir the mixture to ensure homogeneity.
- Add 35% hydrogen peroxide (1.629 g, 0.0479 mol) dropwise to the reaction mixture.
- Continue stirring at room temperature for a period of 3 hours.
- Collect the resulting precipitate by filtration.
- Wash the precipitate thoroughly with water to remove any residual acids and salts.
- Recrystallize the crude product from a dichloromethane and methanol mixture to yield pure **2-Bromo-4-nitroaniline**.[\[1\]](#)


Single-Crystal Growth

The formation of a single crystal suitable for X-ray diffraction is a critical step that often requires careful optimization.

Protocol:

- Prepare a saturated solution of the purified **2-Bromo-4-nitroaniline** in a dichloromethane/methanol solvent system.
- Loosely cover the container to allow for slow evaporation of the solvent at ambient temperature.
- Monitor the solution over several days for the formation of well-defined, yellow, needle-like crystals.
- Carefully select a crystal of appropriate size (e.g., $0.26 \times 0.12 \times 0.10$ mm) for mounting on the diffractometer.[\[1\]](#)

Below is a conceptual workflow of the experimental process from synthesis to data analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow from synthesis to structural analysis.

Results and Discussion: Unveiling the Crystal Structure

The crystal structure of **2-Bromo-4-nitroaniline** was determined by single-crystal X-ray diffraction, providing a detailed three-dimensional model of the molecule and its packing in the solid state.

Crystallographic Data and Structure Refinement

The compound crystallizes in the orthorhombic space group $Pna2_1$ with four molecules in the unit cell.^{[1][2][3]} The key crystallographic data and refinement parameters are summarized in Table 1.

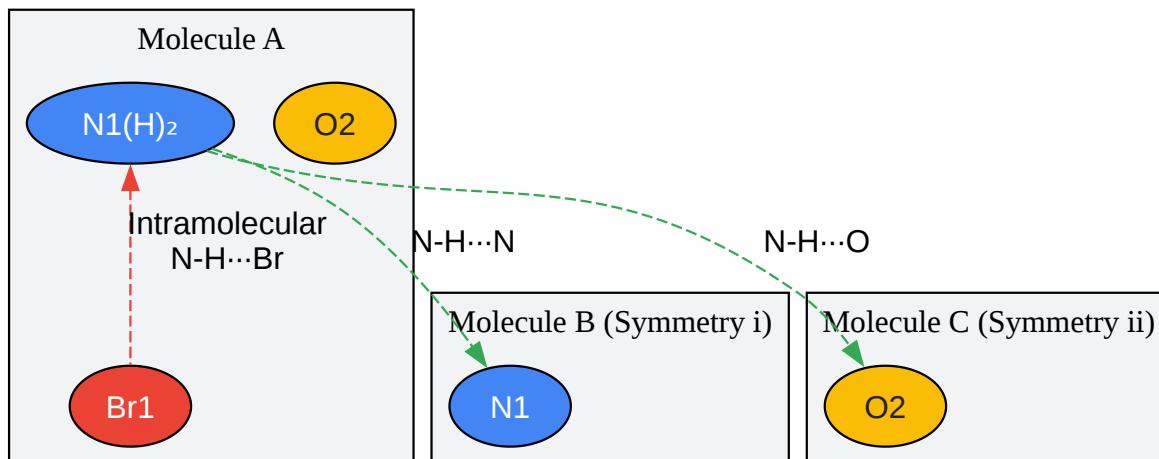
Parameter	Value
Empirical Formula	<chem>C6H5BrN2O2</chem>
Formula Weight	217.03
Crystal System	Orthorhombic
Space Group	Pna2 ₁
Unit Cell Dimensions	
a	11.098 (3) Å
b	16.763 (4) Å
c	3.9540 (9) Å
α, β, γ	90°
Volume	735.6 (3) Å ³
Z	4
Data Collection	
Diffractometer	Bruker Kappa APEXII CCD
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	296 (2) K
Measured Reflections	4932
Independent Reflections	1542
Refinement	
R[F ² > 2σ(F ²)]	0.039
wR(F ²)	0.092
Goodness-of-fit (S)	1.00

Table 1: Crystal Data and Structure Refinement
for 2-Bromo-4-nitroaniline.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Molecular Geometry

The molecule is essentially planar.^[1] The dihedral angle between the nitro group and the aromatic ring is a mere 4.57 (4)°.^{[1][2]} A significant feature of the molecular conformation is an intramolecular N—H…Br hydrogen bond, which results in the formation of a planar five-membered ring.^{[1][2][5]} This ring is nearly coplanar with the aromatic ring, with a dihedral angle of just 1.64 (6)°.^{[1][2][5]} This intramolecular interaction contributes significantly to the planarity and stability of the molecule's conformation.

Intermolecular Interactions and Crystal Packing


The crystal packing of **2-Bromo-4-nitroaniline** is dominated by a network of intermolecular hydrogen bonds that link the molecules into a stable three-dimensional architecture.

Specifically, N—H…N and N—H…O hydrogen bonds are observed.^{[1][2]} These interactions are crucial for the stabilization of the crystal structure.^[1] The hydrogen-bond geometry is detailed in Table 2.

D—H…A	D—H (Å)	H…A (Å)	D…A (Å)	D—H…A (°)
N1—H1A…N1 ⁱ	0.86	2.32	3.158 (7)	167.00
N1—H1B…Br1	0.86	2.68	3.095 (5)	111.00
N1—H1B…O2 ⁱⁱ	0.86	2.32	3.049 (7)	143.00

Table 2:
Hydrogen-bond
geometry (Å, °)
for 2-Bromo-4-
nitroaniline.^[1]

The diagram below illustrates the key intermolecular hydrogen bonding interactions that define the crystal packing.

[Click to download full resolution via product page](#)

Caption: Inter- and intramolecular hydrogen bonds in **2-Bromo-4-nitroaniline**.

Conclusion

The single-crystal X-ray analysis of **2-Bromo-4-nitroaniline** provides a definitive structural model, highlighting a planar conformation stabilized by a significant intramolecular $\text{N}-\text{H}\cdots\text{Br}$ hydrogen bond. The crystal packing is further reinforced by a network of intermolecular $\text{N}-\text{H}\cdots\text{N}$ and $\text{N}-\text{H}\cdots\text{O}$ hydrogen bonds. This detailed structural information serves as a critical reference for computational modeling, understanding structure-activity relationships, and guiding the synthesis of new chemical entities for drug discovery and development. The provided protocols for synthesis and crystallization offer a robust foundation for further research on this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Bromo-4-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Molecular Architecture of 2-Bromo-4-nitroaniline: A Crystallographic Perspective]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b050497#crystal-structure-analysis-of-2-bromo-4-nitroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com